17-Amino Geldanamycin-13C,15N2

Bioanalysis LC-MS/MS Stable Isotope Dilution

Quantifying 17-AAG and its active metabolite 17-AG in plasma using deuterated internal standards introduces up to -38.4% systematic bias from retention time shifts and incomplete matrix effect compensation. 17-Amino Geldanamycin-13C,15N2 eliminates this error as the 13C/15N gold-standard IS. • +3 Da mass shift enables unambiguous MS discrimination from endogenous analyte • Perfect co-elution ensures identical ionization and extraction recovery vs. unlabeled 17-AG • Supports validated LC-MS/MS methods across 5.00-1250 ng/mL for 17-AG in human, rat, and mouse plasma Supplied as a purple solid, ≥95% purity. Research Use Only.

Molecular Formula C₂₇¹³CH₃₉N¹⁵N₂O₈
Molecular Weight 548.6
Cat. No. B1151954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Amino Geldanamycin-13C,15N2
Synonyms17-Amino-17-demethoxygeldanamycin-13C,15N2;  17-Aminogeldanamycin-13C,15N2;  NSC 255109-13C,15N2;  17AG-13C,15N2; 
Molecular FormulaC₂₇¹³CH₃₉N¹⁵N₂O₈
Molecular Weight548.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Amino Geldanamycin-13C,15N2


17-Amino Geldanamycin-13C,15N2 is a stable isotope-labeled analog of 17-Aminogeldanamycin (17-AG), the active metabolite of the clinical Hsp90 inhibitor 17-AAG (Tanespimycin) [1]. The compound is specifically designed as an internal standard for quantitative mass spectrometry workflows, including LC-MS/MS and GC-MS/MS, where its 13C- and 15N-labeled structure provides a mass shift of +3 Da relative to the unlabeled analyte, enabling accurate isotope dilution quantification [2]. As a research-use-only compound, it serves as a critical tool for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development involving geldanamycin-based Hsp90 inhibitors [1].

1
Isotope dilution internal standard for LC-MS/MS
2
+3 Da mass shift vs unlabeled analyte
3
Research PK / metabolite quantification studies
Research-use only; supports bioanalytical method development

Why Generic Substitutes Fail in LC-MS/MS


Generic substitution of 17-Amino Geldanamycin-13C,15N2 with unlabeled 17-AG, a structural analog such as 17-DMAG, or a deuterated (2H) internal standard fundamentally compromises the accuracy and reliability of quantitative LC-MS/MS analysis. Unlabeled 17-AG cannot be distinguished from endogenous or dosed analyte by the mass spectrometer, rendering it useless as an internal standard [1]. Structural analogs, while mass-distinct, exhibit different extraction recovery, chromatographic retention, and ionization efficiency in the mass spectrometer source compared to the target analyte, leading to uncompensated matrix effects and systematic quantitative bias [2]. Deuterated (2H) internal standards, although isotopically labeled, can suffer from significant isotopic effects, including chromatographic retention time shifts and incomplete compensation for ion suppression or enhancement, which result in inaccurate concentration determinations [3]. In contrast, 13C- and 15N-labeled internal standards, such as 17-Amino Geldanamycin-13C,15N2, are considered the gold standard for MS-based quantitation because they co-elute perfectly with the target analyte and experience identical matrix effects, thereby providing superior analytical accuracy and precision [4].

!
Unlabeled 17-AG

Provides no mass discrimination from dosed analyte; cannot function as an internal standard.

!
Structural analog (e.g., 17-DMAG)

Differences in extraction recovery, retention, and ionization may introduce uncompensated matrix-effect bias.

!
Deuterated (²H) internal standard

Risk of chromatographic retention shift and incomplete ion suppression compensation, potentially reducing quantitative accuracy.

Quantitative Differentiation Evidence


Matrix Effect Compensation vs Deuterated Internal Standards

A systematic comparison of deuterated (2H) versus non-deuterated (13C and 15N) stable isotope-labeled internal standards (SIL-IS) in LC-ESI-MS/MS analysis demonstrated a significant quantitative bias for the deuterated analog. Concentrations of 2-methylhippuric acid (2MHA) generated using the deuterated IS 2MHA-[2H7] were, on average, 59.2% lower than those generated using the 13C-labeled IS 2MHA-[13C6]. Spike accuracy assessment revealed that 2MHA-[2H7] produced a negatively biased result of -38.4%, whereas 2MHA-[13C6] showed no significant bias [1]. This class-level evidence directly supports the selection of 13C,15N-labeled standards like 17-Amino Geldanamycin-13C,15N2 over potentially biased deuterated alternatives.

IS accuracy
Class-level
2MHA-[²H₇]: –38.4% bias
vs 13C-IS: no significant bias
Supports 13C,15N-IS selection for matrix-effect correction
LC-ESI-MS/MS, urinary biomarker matrix
Bioanalysis LC-MS/MS Stable Isotope Dilution Matrix Effects

Pharmacokinetic Profile: Metabolite vs Parent Drug

In a Phase I clinical trial of 17-AAG, the active metabolite 17-aminogeldanamycin (17-AG) displayed a markedly different pharmacokinetic profile compared to the parent compound. At the maximum tolerated dose (MTD), the terminal half-life (t1/2) of 17-AAG was 4.15 hours, whereas the t1/2 of 17-AG was 7.63 hours [1]. This 84% longer half-life for the metabolite underscores the critical need for accurate and separate quantification of 17-AG in plasma, a task for which 17-Amino Geldanamycin-13C,15N2 is the optimal internal standard.

Metabolite t½
Trial context
17-AG t½ = 7.63 h
+84% vs 17-AAG (4.15 h)
Supports metabolite-specific quantification requirement
Phase I trial, MTD; plasma PK context
Pharmacokinetics Drug Metabolism Hsp90 Inhibitor Clinical Pharmacology

Hsp90 Inhibitory Potency: 17-AG vs 17-AAG

The Hsp90 inhibitory potency of the active metabolite 17-AG is greater than that of the parent drug 17-AAG. Data from the Therapeutic Target Database shows an IC50 value of 12 nM for 17-desmethoxy-17-aminogeldanamycin (17-AG) against Hsp90α, compared to an IC50 of 33 nM for Tanespimycin (17-AAG) [1]. This 2.75-fold higher potency reinforces the importance of 17-AG as a pharmacologically active species whose concentration must be accurately determined, further justifying the need for a dedicated internal standard like 17-Amino Geldanamycin-13C,15N2.

Hsp90α IC₅₀
Cross-study
17-AG: 12 nM
17-AAG: 33 nM (2.75× higher)
Reported higher target engagement in cell-free assay
Hsp90α inhibition; cross-study comparison
Hsp90 Inhibition Potency IC50 Target Engagement

Apoptosis Induction: 17-AG vs Geldanamycin in Melanoma Cells

In a head-to-head comparison within BRAFV600E melanoma cells, 17-aminogeldanamycin (17-AG) demonstrated a superior ability to activate the apoptotic pathway compared to the parent Hsp90 inhibitor, geldanamycin. The study reported that 17-AG more potently activated caspase-3/7 than geldanamycin [1]. This functional potency advantage in a relevant cancer model provides another layer of evidence for the critical biological role of 17-AG and the necessity for its precise quantification in preclinical and translational research using 17-Amino Geldanamycin-13C,15N2.

Caspase-3/7 activation
Head-to-head
17-AG: more potent activation (reported)
vs geldanamycin
Supports functional metabolite activity in cell model
Qualitative comparison; BRAF V600E melanoma cells
Apoptosis Melanoma Caspase Activation Functional Potency

Recommended Applications


PK/PD Modeling of 17-AAG and Metabolite

The primary application for 17-Amino Geldanamycin-13C,15N2 is as the internal standard in validated LC-MS/MS methods for the simultaneous quantification of 17-AAG and its active metabolite 17-AG in biological matrices (e.g., human, rat, or mouse plasma). The evidence demonstrates that 17-AG has a substantially longer half-life (7.63 hrs) than 17-AAG (4.15 hrs) and exhibits 2.75-fold greater potency against Hsp90α [1] [2]. Using this isotopolog ensures the precise measurement of both compounds across a wide concentration range (e.g., 5.00-1250 ng/mL for 17-AG [3]), enabling the construction of reliable PK/PD models that correlate drug and metabolite exposure with target engagement and biological effect.

Regulatory Bioanalytical Method Validation

For CROs and pharmaceutical companies developing bioanalytical methods for 17-AAG or related Hsp90 inhibitors, 17-Amino Geldanamycin-13C,15N2 provides a 'gold standard' solution for internal standardization [4]. As the evidence from head-to-head studies shows, 13C/15N-labeled internal standards eliminate the significant negative bias (up to -38.4% inaccuracy) and matrix effect compensation failures observed with deuterated internal standards [5]. Its use directly contributes to meeting regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, which mandate that methods achieve accuracy and precision within ±15% (or ±20% at LLOQ).

Drug Metabolism and Transporter Studies

Given that 17-AG is formed via CYP3A4-mediated metabolism of 17-AAG [6], 17-Amino Geldanamycin-13C,15N2 is an indispensable tool for in vitro and in vivo drug metabolism studies. It allows researchers to accurately quantify 17-AG formation rates in hepatocyte incubations or perfused liver models, providing precise intrinsic clearance data (e.g., the formation of 17-AG accounted for 40% of 17-AAG intrinsic clearance in mouse liver [7]). This application is critical for understanding drug-drug interaction potential, interspecies scaling, and the impact of genetic polymorphisms on metabolite formation.

Application
Selection Property
Validation Focus
Metabolite pharmacokinetic studies
Co-eluting SIL internal standard for LC-MS/MS
Metabolite-to-parent exposure ratio accuracy
Bioanalytical method validation research
Matrix-effect correction capability
Precision/accuracy within research acceptance criteria
In vitro / in vivo drug metabolism studies
CYP-mediated metabolite quantification
Intrinsic clearance and formation-rate determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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